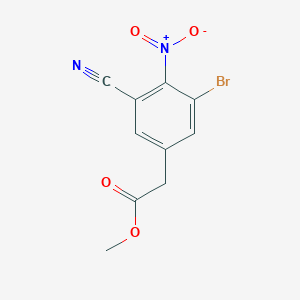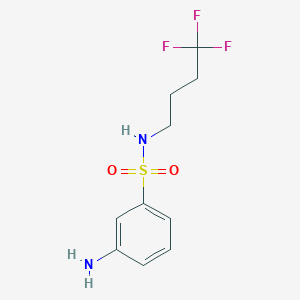
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide
Vue d'ensemble
Description
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1550544-20-1 . It has a molecular weight of 282.29 . This compound is versatile and has immense scientific potential.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13F3N2O2S/c11-10(12,13)5-2-6-15-18(16,17)9-4-1-3-8(14)7-9/h1,3-4,7,15H,2,5-6,14H2 . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Antibacterial Applications
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide: is part of the sulfonamide class of compounds, which are known for their antibacterial properties. This compound can be utilized in the development of new antibacterial drugs that target a range of bacterial infections. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable asset in the pharmaceutical industry .
Anti-Carbonic Anhydrase Activity
Sulfonamides are known to inhibit carbonic anhydrase, an enzyme critical for maintaining pH balance in tissues. This compound’s potential to inhibit carbonic anhydrase could lead to treatments for conditions like glaucoma, where reducing the production of aqueous humor in the eye is beneficial .
Anti-Dihydropteroate Synthetase Activity
Another important application is the inhibition of dihydropteroate synthetase, an enzyme involved in folate synthesis in bacteria. By inhibiting this enzyme, 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide could be used to treat bacterial infections by preventing the synthesis of necessary folates .
Material Science
In material science, this compound could be used to modify surfaces or create new polymers with specific properties, such as increased resistance to degradation or improved thermal stability. The trifluorobutyl group could impart hydrophobic characteristics to materials, making them useful in various industrial applications .
Chemical Synthesis
This compound can serve as a building block in chemical synthesis, particularly in the creation of complex molecules for pharmaceuticals or agrochemicals. Its reactive amino group allows for further functionalization, making it a versatile reagent in organic synthesis .
Analytical Chemistry
In analytical chemistry, 3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide could be used as a standard or a reagent in chromatographic methods to detect or quantify sulfonamides in various samples, aiding in environmental monitoring or quality control processes .
Propriétés
IUPAC Name |
3-amino-N-(4,4,4-trifluorobutyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c11-10(12,13)5-2-6-15-18(16,17)9-4-1-3-8(14)7-9/h1,3-4,7,15H,2,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKWSRULDHFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4,4,4-trifluorobutyl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)
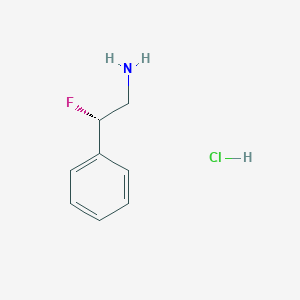
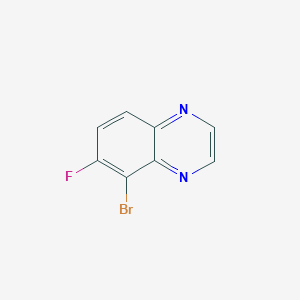

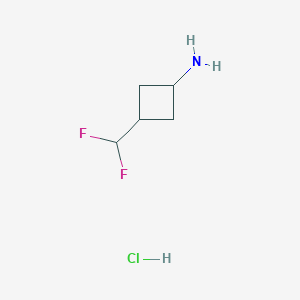
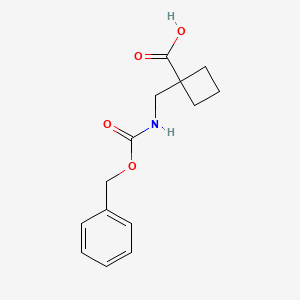
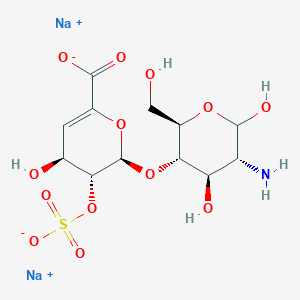
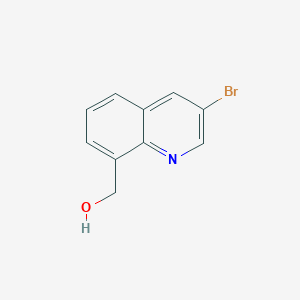
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)

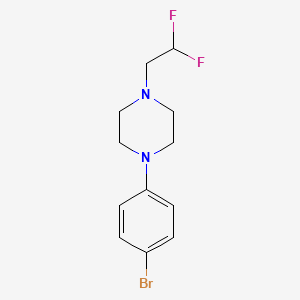
![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)

